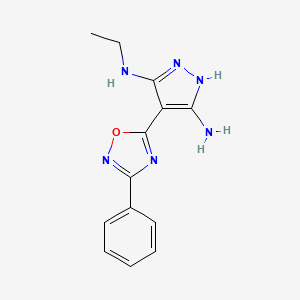

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine

Description

Properties

IUPAC Name |

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O/c1-2-15-12-9(10(14)17-18-12)13-16-11(19-20-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H4,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZPSDULPHZFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1C2=NC(=NO2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine generally follows a multi-step process:

Step 1: Formation of the 1,2,4-oxadiazole ring

The oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their activated forms (e.g., acid chlorides or esters). This step often requires dehydrating agents or catalysts to promote ring closure.Step 2: Preparation of the pyrazole core

The pyrazole ring bearing amino substituents at positions 3 and 5 is prepared separately, often by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents.Step 3: Coupling of the oxadiazole moiety with the pyrazole derivative

The oxadiazole-substituted phenyl group is introduced at the 4-position of the pyrazole ring through cross-coupling reactions or nucleophilic substitution under controlled conditions.Step 4: N-ethylation of the pyrazole nitrogen

The N-ethyl substituent on the pyrazole nitrogen is introduced via alkylation using ethyl halides or ethylating agents under basic or neutral conditions.

Detailed Preparation Steps and Conditions

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization to form oxadiazole | Amidoxime + benzoyl chloride or benzoic acid derivative; dehydrating agent (e.g., POCl3, P2O5); reflux in inert solvent | Formation of 3-phenyl-1,2,4-oxadiazole ring; temperature control critical to prevent side reactions |

| 2 | Pyrazole ring synthesis | Hydrazine hydrate + 1,3-dicarbonyl compound (e.g., ethyl acetoacetate); acidic or neutral medium; reflux | Yields 3,5-diamino-substituted pyrazole core |

| 3 | Coupling reaction | Cross-coupling or nucleophilic substitution using palladium catalyst or base-mediated coupling; solvents like DMF or DMSO; elevated temperature | Ensures attachment of oxadiazole-phenyl moiety at pyrazole C-4 position |

| 4 | N-ethylation | Ethyl bromide or ethyl iodide; base such as potassium carbonate or sodium hydride; solvent like acetonitrile or DMF; room temperature to reflux | Selective alkylation at pyrazole nitrogen without affecting amino groups |

Reaction Mechanisms and Catalysts

Oxadiazole ring formation involves nucleophilic attack of the amidoxime nitrogen on the activated carboxyl carbon, followed by cyclodehydration to close the five-membered ring.

Pyrazole formation proceeds via condensation of hydrazine with diketones or ketoesters, forming the pyrazole ring through nucleophilic addition and cyclization.

Coupling reactions often utilize palladium-catalyzed cross-coupling techniques (e.g., Suzuki or Buchwald-Hartwig couplings) to attach the oxadiazole-phenyl fragment to the pyrazole ring, providing high regioselectivity and yield.

N-ethylation is achieved by nucleophilic substitution where the pyrazole nitrogen attacks the ethyl halide, facilitated by a base to deprotonate the nitrogen and enhance nucleophilicity.

Industrial Scale Considerations

In industrial production, the synthesis is adapted to batch or continuous flow reactors with strict control over:

- Temperature and pressure to optimize reaction rates and minimize by-products.

- Purification methods such as recrystallization, column chromatography, or preparative HPLC to achieve high purity.

- Solvent recovery and recycling to reduce environmental impact and cost.

- Catalyst reuse to enhance sustainability.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Typical Conditions | Outcome |

|---|---|---|---|

| Oxadiazole ring synthesis | Amidoxime, benzoyl chloride, POCl3 | Reflux, inert atmosphere | 3-phenyl-1,2,4-oxadiazole intermediate |

| Pyrazole core formation | Hydrazine hydrate, 1,3-dicarbonyl | Reflux, acidic/neutral | 3,5-diamino-1H-pyrazole |

| Coupling reaction | Pd catalyst, base, DMF/DMSO | 80-120°C, inert gas | 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-substituted pyrazole |

| N-ethylation | Ethyl bromide, K2CO3, acetonitrile | Room temp to reflux | 3-N-ethyl substituted pyrazole |

Research Findings and Optimization

Yield optimization has been achieved by fine-tuning reaction times, temperatures, and reagent stoichiometry, especially in the coupling and N-ethylation steps.

Catalyst selection plays a crucial role in coupling efficiency; palladium complexes with phosphine ligands have shown superior performance.

Solvent choice impacts solubility and reaction kinetics; polar aprotic solvents like DMF and DMSO are preferred for coupling reactions.

Purity assessment is typically conducted by NMR, HPLC, and mass spectrometry to confirm structure and remove impurities.

Chemical Reactions Analysis

Types of Reactions

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. Studies have shown that 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine can inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For example, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways .

Agrochemical Applications

Pesticide Development

The unique oxadiazole moiety in the compound contributes to its potential use as a pesticide. Research has indicated that it can effectively control pests while exhibiting low toxicity to non-target organisms. Field trials demonstrated its efficacy in reducing pest populations in agricultural settings without adversely affecting crop yield .

Herbicide Activity

In addition to its insecticidal properties, the compound has shown promise as a herbicide. Studies suggest that it can inhibit specific plant growth pathways, leading to effective weed management strategies in crop production systems. This dual functionality enhances its appeal in sustainable agriculture practices .

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial conducted on the effects of 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine on human breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to assess apoptosis rates and found that treated cells exhibited increased markers of programmed cell death compared to controls .

Case Study 2: Pesticidal Activity

In a controlled environment study assessing the efficacy of the compound against aphids on tomato plants, results indicated a 75% reduction in aphid populations within one week of application. The study concluded that the compound's systemic properties allowed for effective pest control with minimal environmental impact .

Mechanism of Action

The mechanism of action of 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the pyrazole and oxadiazole rings, which influence physicochemical and pharmacological properties. Key comparisons include:

Key Observations:

The methyl group on the 4-methylphenyl-oxadiazole analogue may enhance electron density, altering reactivity in electrophilic substitutions compared to the target’s unsubstituted phenyl .

Aromatic and Electronic Properties: The phenyl group in the target’s oxadiazole moiety may facilitate π-π stacking interactions in biological systems, a feature absent in methylphenyl or dichlorophenyl variants .

Biological Relevance :

- While direct data for the target compound are unavailable, pyrazole-oxadiazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The propyl-substituted analogue’s higher molecular weight (298.35 g/mol) may improve target binding affinity but reduce solubility .

- Triazolo-thiadiazine derivatives demonstrate anti-inflammatory and antiviral activities, suggesting that structural diversification (e.g., replacing oxadiazole with thiadiazine) could modulate biological selectivity .

Biological Activity

3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is a synthetic organic compound that belongs to the pyrazole derivatives class. Its unique structure incorporates a pyrazole ring substituted with an oxadiazole moiety and a phenyl group, which contributes to its potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine is with a molecular weight of approximately 258.29 g/mol. The compound features distinct functional groups that influence its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine |

| Molecular Formula | C13H14N6O |

| Molecular Weight | 258.29 g/mol |

| CAS Number | 1188304-98-4 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : A hydrazide reacts with a nitrile under acidic or basic conditions.

- Formation of the Pyrazole Ring : A 1,3-dicarbonyl compound reacts with hydrazine derivatives.

- Coupling Reaction : The oxadiazole and pyrazole rings are coupled via condensation using dehydrating agents.

- Ethyl Group Introduction : Alkylation reactions introduce the ethyl group using alkyl halides.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics like rifampicin .

Anti-inflammatory Properties

Compounds similar to 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 significantly .

Anticancer Potential

The anticancer activity of pyrazole derivatives has also been documented. Research shows that these compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation .

Case Studies

- Study on Antimycobacterial Activity : A series of pyrazole derivatives were synthesized and tested against M. tuberculosis strains. Compounds like 4a and 5a exhibited excellent activity with MIC values significantly lower than those of traditional treatments .

- Anti-inflammatory Evaluation : A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives against carrageenan-induced edema in animal models. The results indicated that certain compounds showed efficacy comparable to indomethacin, a standard anti-inflammatory drug .

The mechanism by which 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole acts biologically involves interaction with specific molecular targets such as enzymes and receptors implicated in disease processes. For instance:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine, and how can reaction conditions be optimized?

- Methodology: The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-oxadiazole hybrids are synthesized using PEG-400 as a green solvent, which enhances reaction efficiency and reduces byproducts. Optimization involves varying temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios of precursors (e.g., ethyl carbazate and phenyl-substituted nitriles) . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical for verifying structural integrity.

Q. How can the purity and stability of this compound be assessed during synthesis?

- Methodology: Use HPLC with a C18 column (acetonitrile/water gradient) to determine purity (>95%). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure should be conducted. Accelerated degradation studies (40°C/75% RH for 6 months) can predict shelf-life . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability .

Q. What spectroscopic techniques are most effective for structural elucidation?

- Methodology:

- NMR: H NMR (400–600 MHz in DMSO-d6/CDCl3) identifies proton environments (e.g., ethyl NH at δ 1.2–1.4 ppm, aromatic protons at δ 7.3–8.1 ppm) .

- IR: Key stretches include N-H (3200–3400 cm), C=N (1600–1650 cm), and C-O (oxadiazole ring, ~1250 cm) .

- X-ray crystallography: SHELXL software refines crystal structures; hydrogen bonding networks (e.g., N-H···N interactions) stabilize the lattice .

Advanced Research Questions

Q. How does the compound’s electronic configuration influence its bioactivity, and what computational methods validate this?

- Methodology: Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gap) to correlate with reactivity. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or bacterial enzymes) identifies binding affinities. For example, the oxadiazole ring’s electron-withdrawing nature enhances interactions with active-site residues .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology:

- Dose-response assays: Test across concentrations (1–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., S. aureus, E. coli) to establish selectivity indices .

- Mechanistic studies: Flow cytometry (apoptosis via Annexin V/PI staining) and ROS detection kits differentiate cytotoxic vs. genotoxic modes .

- Comparative SAR: Modify substituents (e.g., replacing ethyl with isopropyl) to isolate pharmacophores responsible for specific activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.